Enantiomer-Specific D3 Dopamine Receptor Affinity: (R) vs. (S) Configuration in the Benzofuranylamide Series
In the structurally related 3-fluorobenzofuranylamide series BAK2-66, the (R)-enantiomer demonstrated a Ki of 6.9 ± 1.5 nM at human D3R, compared to 29 ± 8.6 nM for the (S)-enantiomer—a 4.2-fold affinity advantage for the (R)-configuration [1]. D3/D2 selectivity was also superior: (R)-BAK2-66 achieved a D2/D3 ratio of 116 (Ki D2R = 800 ± 100 nM), whereas (S)-BAK2-66 showed a D2/D3 ratio of 86 (Ki D2R = 2500 ± 790 nM) [1]. The racemic (±)-BAK2-66 had intermediate affinity (Ki D3R = 10 ± 2.0 nM), demonstrating that the racemate masks the superior binding of the (R)-enantiomer [1]. This enantioselectivity pattern—(R) > racemic > (S)—is consistent with a broader class-level observation for dihydrobenzofuran-based D3R ligands, where the (R)-enantiomer of PG648 was ~400-fold selective for D3R over D2R, with 15-fold higher D3R affinity than its (S)-enantiomer [1].
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) and D3/D2 selectivity |
|---|---|
| Target Compound Data | (R)-BAK2-66: Ki D3R = 6.9 ± 1.5 nM; D2/D3 ratio = 116; Ki D2R = 800 ± 100 nM [1] |
| Comparator Or Baseline | (S)-BAK2-66: Ki D3R = 29 ± 8.6 nM; D2/D3 ratio = 86; Ki D2R = 2500 ± 790 nM. (±)-BAK2-66: Ki D3R = 10 ± 2.0 nM [1] |
| Quantified Difference | (R) vs. (S): 4.2-fold higher D3R affinity; 1.3-fold higher D3/D2 selectivity. (R) vs. racemate: 1.45-fold higher D3R affinity [1] |
| Conditions | Competitive inhibition of [³H]N-methylspiperone binding in membranes from HEK293 cells stably expressing human D2R, D3R, or D4R [1] |
Why This Matters
Procuring the (3R)-configured compound rather than the racemate or (S)-enantiomer provides a scaffold that, based on class-level enantioselectivity evidence, is expected to deliver superior target engagement and selectivity in D3R- and potentially other GPCR-focused programs, directly impacting lead optimization SAR.
- [1] Kumar V, Banala AK, Garcia EG, Cao J, Keck TM, Bonifazi A, Deschamps JR, Newman AH. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Med Chem Lett. 2014;5(6):647–651. doi:10.1021/ml500006v. View Source
